molecular formula C8H5ClF4O2S B13542475 [4-Fluoro-2-(trifluoromethyl)phenyl]methanesulfonyl chloride

[4-Fluoro-2-(trifluoromethyl)phenyl]methanesulfonyl chloride

Cat. No.: B13542475
M. Wt: 276.64 g/mol
InChI Key: RJHUBGLUUPEBTB-UHFFFAOYSA-N
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Description

[4-Fluoro-2-(trifluoromethyl)phenyl]methanesulfonyl chloride is an organosulfur compound with the molecular formula C8H5ClF4O2S. This compound is characterized by the presence of a fluorinated aromatic ring and a methanesulfonyl chloride group, making it a valuable intermediate in organic synthesis and various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-Fluoro-2-(trifluoromethyl)phenyl]methanesulfonyl chloride typically involves the reaction of 4-fluoro-2-(trifluoromethyl)benzenesulfonyl chloride with appropriate reagents under controlled conditions. One common method includes the chlorination of 4-fluoro-2-(trifluoromethyl)benzenesulfonyl chloride using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents .

Industrial Production Methods

Industrial production of this compound often employs large-scale chlorination processes, utilizing automated reactors to ensure precise control over reaction parameters such as temperature, pressure, and reagent concentrations. This ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

[4-Fluoro-2-(trifluoromethyl)phenyl]methanesulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, [4-Fluoro-2-(trifluoromethyl)phenyl]methanesulfonyl chloride is used as a building block for the synthesis of various fluorinated organic compounds.

Biology and Medicine

In biological and medicinal research, this compound is utilized in the development of pharmaceuticals and agrochemicals. Its fluorinated aromatic ring is known to improve the bioavailability and metabolic stability of drug candidates .

Industry

Industrially, this compound is employed in the production of specialty chemicals, including surfactants, polymers, and advanced materials .

Mechanism of Action

The mechanism of action of [4-Fluoro-2-(trifluoromethyl)phenyl]methanesulfonyl chloride primarily involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, facilitating the formation of various sulfonyl derivatives. The fluorinated aromatic ring enhances the compound’s stability and reactivity, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [4-Fluoro-2-(trifluoromethyl)phenyl]methanesulfonyl chloride lies in its combination of a fluorinated aromatic ring and a sulfonyl chloride group. This combination imparts distinct reactivity and stability, making it a valuable intermediate for synthesizing a wide range of fluorinated compounds .

Properties

Molecular Formula

C8H5ClF4O2S

Molecular Weight

276.64 g/mol

IUPAC Name

[4-fluoro-2-(trifluoromethyl)phenyl]methanesulfonyl chloride

InChI

InChI=1S/C8H5ClF4O2S/c9-16(14,15)4-5-1-2-6(10)3-7(5)8(11,12)13/h1-3H,4H2

InChI Key

RJHUBGLUUPEBTB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)C(F)(F)F)CS(=O)(=O)Cl

Origin of Product

United States

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